molecular formula C13H22N6O10P2S B218273 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate CAS No. 110224-45-8

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate

Cat. No. B218273
CAS RN: 110224-45-8
M. Wt: 516.36 g/mol
InChI Key: GESRDRIVMAOVGE-WOUKDFQISA-N
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Description

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate (AP4A) is a purinergic signaling molecule that plays a crucial role in various physiological processes. It is an endogenous compound that is synthesized in cells and released into the extracellular space to activate purinergic receptors. AP4A has been found to be involved in many cellular processes, including neurotransmission, immune response, and cell proliferation.

Mechanism of Action

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate activates P2 purinergic receptors, which are G protein-coupled receptors. Activation of P2 receptors leads to the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the protein kinase C (PKC) pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It is involved in neurotransmission, immune response, and cell proliferation. This compound has been found to activate purinergic receptors, which are involved in many cellular processes. Activation of P2 receptors leads to the activation of various intracellular signaling pathways, including the PI3K pathway, the MAPK pathway, and the PKC pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has several advantages and limitations for lab experiments. One advantage is that it is an endogenous compound that is synthesized in cells and released into the extracellular space. This makes it easy to study its effects on cells and tissues. This compound also activates purinergic receptors, which are widely expressed in various tissues, making it a useful tool for studying the role of purinergic signaling in various physiological processes. However, this compound has a short half-life and is rapidly degraded by enzymes in the extracellular space. This makes it challenging to study its effects in vivo.

Future Directions

There are several future directions for 2-((3-Aminopropyl)thio)adenosine 5'-diphosphate research. One direction is to study its role in various physiological processes, including neurotransmission, immune response, and cell proliferation. Another direction is to develop new methods for synthesizing and stabilizing this compound, which will make it easier to study its effects in vivo. Additionally, the development of new drugs that target purinergic receptors, including P2 receptors, may have therapeutic potential for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.
Conclusion:
In conclusion, this compound is an endogenous purinergic signaling molecule that plays a crucial role in various physiological processes, including neurotransmission, immune response, and cell proliferation. It activates purinergic receptors, which are involved in many cellular processes, including cell proliferation, differentiation, and survival. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research, including the development of new drugs that target purinergic receptors.

Synthesis Methods

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate is synthesized from adenosine triphosphate (ATP) by the enzyme diadenosine tetraphosphate hydrolase (Ap4Aase). The reaction involves the removal of two phosphate groups from ATP to form this compound. The enzyme is found in various tissues, including the brain, liver, and kidney. This compound can also be synthesized chemically using organic synthesis methods.

Scientific Research Applications

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate has been extensively studied for its role in various physiological processes. It is involved in neurotransmission, immune response, and cell proliferation. This compound has been found to activate purinergic receptors, which are involved in many cellular processes. Purinergic receptors are divided into two types, P1 and P2 receptors. P1 receptors are activated by adenosine, while P2 receptors are activated by ATP and its derivatives, including this compound.

properties

CAS RN

110224-45-8

Molecular Formula

C13H22N6O10P2S

Molecular Weight

516.36 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C13H22N6O10P2S/c14-2-1-3-32-13-17-10(15)7-11(18-13)19(5-16-7)12-9(21)8(20)6(28-12)4-27-31(25,26)29-30(22,23)24/h5-6,8-9,12,20-21H,1-4,14H2,(H,25,26)(H2,15,17,18)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1

InChI Key

GESRDRIVMAOVGE-WOUKDFQISA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)SCCCN)N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCCCN)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCCCN)N

synonyms

2-((3-aminopropyl)thio)adenosine 5'-diphosphate
2-((3-aminopropyl)thio)adenosine-ADP
2-APTA-ADP

Origin of Product

United States

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